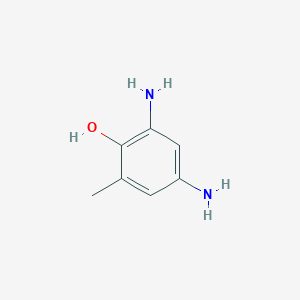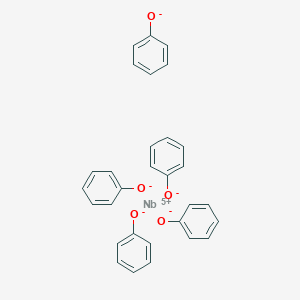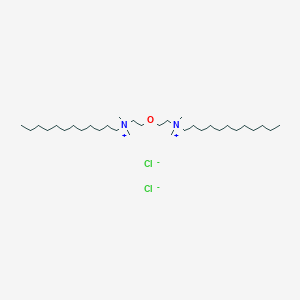
1-Propene, dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epirubicin hydrochloride is an anthracycline drug used primarily in chemotherapy. It is a derivative of doxorubicin and is known for its efficacy in treating various types of cancer, including breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . Epirubicin hydrochloride works by intercalating DNA strands, which inhibits DNA and RNA synthesis, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epirubicin hydrochloride is synthesized through a series of chemical reactions starting from daunorubicin. The synthesis involves the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, converting daunorubicin to epirubicin . The reaction conditions typically involve acidic or basic catalysts to facilitate the epimerization process.
Industrial Production Methods
Industrial production of epirubicin hydrochloride often involves large-scale synthesis using similar chemical routes as in laboratory synthesis. The process includes purification steps such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Epirubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: Epirubicin hydrochloride can be oxidized to form degradation products.
Reduction: Reduction reactions can modify the quinone moiety of epirubicin hydrochloride.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups on the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require acidic or basic conditions to facilitate the reaction.
Major Products Formed
Scientific Research Applications
Epirubicin hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Epirubicin hydrochloride exerts its effects by intercalating between DNA base pairs, which inhibits the synthesis of DNA and RNA . This intercalation disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair . The inhibition of topoisomerase II leads to DNA strand breaks and ultimately cell death . Additionally, epirubicin hydrochloride generates free radicals that cause further damage to cellular components .
Comparison with Similar Compounds
Epirubicin hydrochloride is similar to other anthracyclines such as doxorubicin, daunorubicin, and idarubicin . it has some unique properties:
Epirubicin vs. Doxorubicin: Epirubicin hydrochloride has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar, which results in faster elimination and reduced toxicity compared to doxorubicin.
Epirubicin vs. Daunorubicin: Epirubicin hydrochloride is an epimer of daunorubicin with similar antitumor activity but different pharmacokinetic properties.
Epirubicin vs. Idarubicin: Idarubicin is more lipophilic and has a different mechanism of cellular uptake compared to epirubicin hydrochloride.
List of Similar Compounds
- Doxorubicin
- Daunorubicin
- Idarubicin
Epirubicin hydrochloride stands out due to its favorable pharmacokinetic profile and reduced cardiotoxicity, making it a preferred choice in certain chemotherapy regimens .
Properties
CAS No. |
16813-72-2 |
|---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
prop-1-ene |
InChI |
InChI=1S/2C3H6/c2*1-3-2/h2*3H,1H2,2H3 |
InChI Key |
WHFQAROQMWLMEY-UHFFFAOYSA-N |
SMILES |
CC=C.CC=C |
Canonical SMILES |
CC=C.CC=C |
| 16813-72-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















